
N1,N2-Diethyl-N1-phenylethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Diethyl-N1-phenylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of two ethyl groups and a phenyl group attached to an ethane-1,2-diamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Diethyl-N1-phenylethane-1,2-diamine typically involves the reaction of phenylethylamine with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
N1,N2-Diethyl-N1-phenylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles
Reduction: Formation of secondary amines
Substitution: Formation of substituted diamines
科学研究应用
N1,N2-Diethyl-N1-phenylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of N1,N2-Diethyl-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- N1,N1-Dimethyl-1-phenylethane-1,2-diamine
- N1,N2-Dimesitylethane-1,2-diamine
- N1,N1-Diethyl-N2-phenylethane-1,2-diamine
Uniqueness
N1,N2-Diethyl-N1-phenylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
N,N'-diethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-13-10-11-14(4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI 键 |
CQTGDSVDMOLSEW-UHFFFAOYSA-N |
规范 SMILES |
CCNCCN(CC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


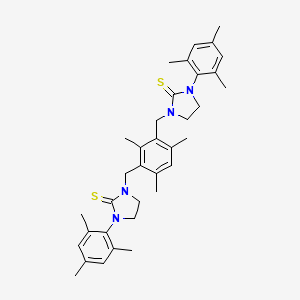
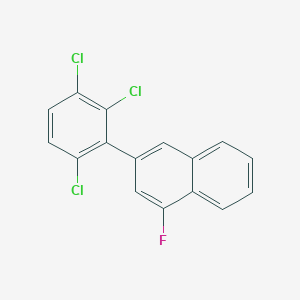

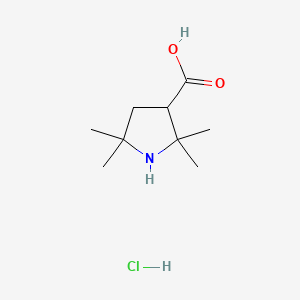
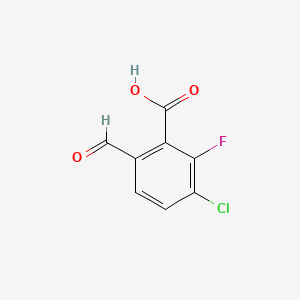
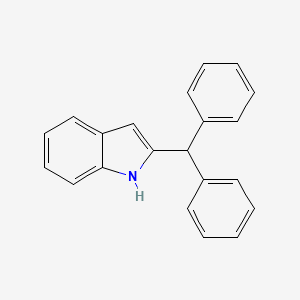

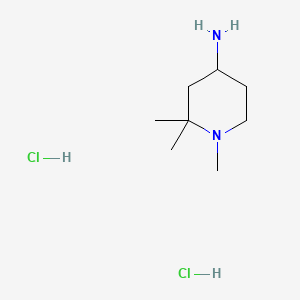
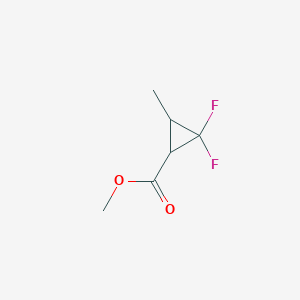
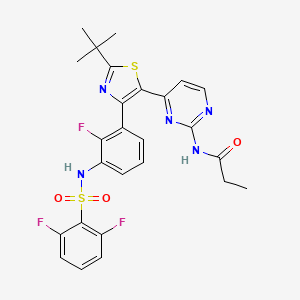
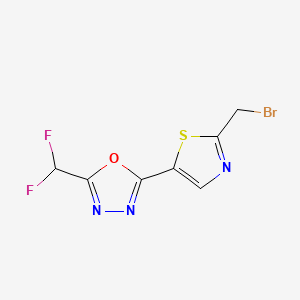
![(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)


